molecular formula C9H12BNO4S B1451233 4-(Cyclopropanesulfonamido)phenylboronic acid CAS No. 1072945-68-6

4-(Cyclopropanesulfonamido)phenylboronic acid

Cat. No. B1451233
CAS RN: 1072945-68-6
M. Wt: 241.08 g/mol
InChI Key: RYFOEMWOTGVANV-UHFFFAOYSA-N
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Description

4-(Cyclopropanesulfonamido)phenylboronic acid is a boronic acid derivative with the molecular formula C9H12BNO4S and a molecular weight of 241.07 . It is used in organic synthesis and catalysis, serving as an important building block for the preparation of biologically active compounds, such as proteasome inhibitors .

Scientific Research Applications

Organic Synthesis and Catalysis

4-(Cyclopropanesulfonamido)phenylboronic acid: is a versatile boronic acid derivative that plays a crucial role in organic synthesis and catalysis . It acts as a pivotal building block for synthesizing biologically active compounds, including proteasome inhibitors, which are significant in the treatment of cancer and other diseases .

Protein-Protein Interaction Studies

This compound contains a boronic acid group known for reversibly binding with specific functional groups on proteins, such as cis-diols found on carbohydrates. This property is exploited in protein-protein interaction studies to understand biological processes and develop therapeutic agents.

Material Science

In material science, 4-(Cyclopropanesulfonamido)phenylboronic acid contributes to the development of new materials with unique properties. Its ability to form stable complexes with various molecules is utilized in creating functional materials for electronics, coatings, and nanotechnology applications .

Environmental Science

The compound’s reactivity with cis-diol-containing molecules is beneficial in environmental science for detecting and quantifying sugars and other diol-containing biomolecules in environmental samples. This can be crucial for monitoring pollution and understanding environmental changes .

Analytical Chemistry

In analytical chemistry, 4-(Cyclopropanesulfonamido)phenylboronic acid is used in chromatography and sensor technologies for the selective recognition and separation of cis-diol-containing compounds, improving the accuracy and sensitivity of analytical methods .

Pharmacology

The boronic acid moiety of this compound is instrumental in pharmacology for drug design and synthesis. It is used to create boronate esters that are key intermediates in the synthesis of various pharmaceuticals, offering a pathway to develop new medications with potential therapeutic benefits .

Safety and Hazards

The safety data sheet for 4-(Cyclopropanesulfonamido)phenylboronic acid indicates that it is harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . In case of contact, immediate measures such as washing with plenty of water and seeking medical attention are advised .

Mechanism of Action

Target of Action

Boronic acid derivatives, including this compound, are often used in organic synthesis and catalysis . They serve as important building blocks for the preparation of biologically active compounds, such as proteasome inhibitors .

Mode of Action

Phenylboronic acids, in general, can selectively recognize cis-diol containing molecules (eg, nucleosides, catechols, saccharides, and glycoproteins) through a reversible covalent reaction . This reaction is pH-dependent. Under high pH conditions, the phenylboronic acid can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex will dissociate into the original phenylboronic acid and the cis-diol .

Biochemical Pathways

It’s known that boronic acid derivatives are often used in the suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

Phenylboronic acid-functionalized polymers have been shown to display ultrahigh selectivity to cis-diol containing molecules . This suggests that 4-(Cyclopropanesulfonamido)phenylboronic acid may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Cyclopropanesulfonamido)phenylboronic acid. For instance, the pH of the environment can affect the formation and dissociation of the covalent complex between phenylboronic acid and cis-diol containing molecules . Additionally, proper storage guidelines for this compound include keeping it in a cool, dry place away from sources of heat or ignition .

properties

IUPAC Name

[4-(cyclopropylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4S/c12-10(13)7-1-3-8(4-2-7)11-16(14,15)9-5-6-9/h1-4,9,11-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFOEMWOTGVANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NS(=O)(=O)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674491
Record name {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072945-68-6
Record name B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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